Brevinin-1Ja is an antimicrobial peptide derived from the skin of the Japanese brown frog, Rana japonica. This peptide is part of a larger family of antimicrobial peptides known as brevinins, which are critical components of the innate immune system in various organisms. Brevinin-1Ja is characterized by its unique structure, consisting of 21 amino acids, and exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
The synthesis of Brevinin-1Ja can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This technique allows for precise control over the sequence and modifications of the peptide during synthesis.
In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process involves:
The synthetic version of Brevinin-1Ja has been shown to retain its biological activity, demonstrating effective antimicrobial properties against various bacterial strains .
Brevinin-1Ja consists of 21 amino acid residues with a sequence represented as FLGSLIGAAIPAIKQLLGLKK. Its structure lacks a cyclic domain typically found in other brevinins but features a C-terminally α-amidated residue, which is crucial for its biological activity .
The molecular weight of Brevinin-1Ja is approximately 2,300 Da. The structural conformation is likely influenced by its amphipathic nature, allowing it to interact effectively with microbial membranes.
Brevinin-1Ja primarily engages in interactions with microbial cell membranes, leading to disruption and cell death. The mechanism involves forming pores in bacterial membranes, which results in leakage of cellular contents and ultimately cell lysis.
The minimal inhibitory concentrations (MIC) for Brevinin-1Ja against Staphylococcus aureus and Escherichia coli have been determined to be 15 μM and 119 μM, respectively. Additionally, it has been shown to induce cytotoxic effects on mammalian cells (LD50 = 28 μM), suggesting a need for careful consideration of dosage in therapeutic applications .
The mechanism by which Brevinin-1Ja exerts its antimicrobial effects involves several steps:
Studies indicate that Brevinin-1Ja's effectiveness is enhanced by its ability to penetrate bacterial biofilms, making it a candidate for treating biofilm-related infections .
Brevinin-1Ja is soluble in aqueous solutions and exhibits stability under physiological conditions. Its amphipathic nature contributes to its ability to interact with lipid bilayers.
The chemical properties include:
Relevant analyses have shown that modifications at specific sites can enhance or diminish its antimicrobial activity .
Brevinin-1Ja has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4